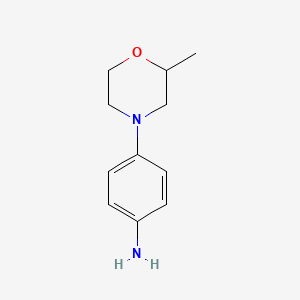

4-(2-Methylmorpholin-4-YL)aniline

概要

説明

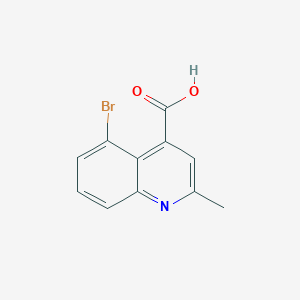

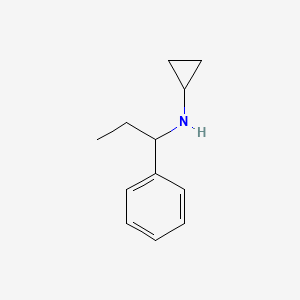

“4-(2-Methylmorpholin-4-YL)aniline” is a chemical compound with the CAS Number: 926236-16-0 . It has a molecular weight of 192.26 and its IUPAC name is 4-(2-methyl-4-morpholinyl)phenylamine . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “4-(2-Methylmorpholin-4-YL)aniline” can be represented by the InChI code: 1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“4-(2-Methylmorpholin-4-YL)aniline” is a solid at room temperature . It has a molecular weight of 192.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用

Electrochromic Materials and Conductive Polymers

Research on novel electrochromic materials employing nitrotriphenylamine units as acceptors and different thiophene derivatives as donors, including anilines, has led to the synthesis of polymers with outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. These properties make these polymers suitable for electrochromic applications in NIR region, highlighting the potential of aniline derivatives in the development of advanced electrochromic devices (Li et al., 2017).

Organic Materials for Optoelectronic Applications

Aniline derivatives have been synthesized for use in organic materials based on donor-acceptor systems. These materials exhibit specific crystal structures stabilized by hydrogen bonds and π−π stacking, with optical properties determined by UV-absorption spectroscopy. Such characteristics are crucial for the development of optoelectronic devices, suggesting the role of aniline derivatives in enhancing the performance and efficiency of these technologies (Shili et al., 2020).

Catalysis and Synthesis

Aniline derivatives play a significant role in catalysis and synthetic chemistry. For example, the development of efficient synthesis processes for key intermediates in pharmaceuticals demonstrates the utility of these compounds in facilitating complex chemical reactions. Such advancements not only improve the efficiency of synthesis but also contribute to the development of novel therapeutic agents, showcasing the versatility of aniline derivatives in synthetic and medicinal chemistry (Hashimoto et al., 2002).

Fluorescent Materials for Temperature Sensing

The development of fluorescent materials based on aniline derivatives, exhibiting unusual intensification of fluorescence with increasing temperature, demonstrates the potential of these compounds in temperature sensing applications. This unique property allows for the ratiometric detection of temperature, highlighting the innovative use of aniline derivatives in the creation of novel sensory materials (Cao et al., 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

特性

IUPAC Name |

4-(2-methylmorpholin-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCWJOTYPKCPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)

![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)

![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid](/img/structure/B3306196.png)

![N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide](/img/structure/B3306204.png)

![N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3306211.png)